2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one
Description
2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one is a synthetic purine nucleoside analog characterized by a unique 1,3-dioxane substituent. This compound shares structural homology with antiviral agents like ganciclovir and acyclovir but distinguishes itself via the 2-ethoxy-2-methyl-1,3-dioxane moiety attached via an ether linkage. The 1,3-dioxane ring introduces steric and electronic modifications that may influence pharmacokinetics, metabolic stability, and target binding compared to classical acyclic nucleosides .
Properties
Molecular Formula |
C13H19N5O5 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-amino-9-[(2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C13H19N5O5/c1-3-21-13(2)22-4-8(5-23-13)20-7-18-6-15-9-10(18)16-12(14)17-11(9)19/h6,8H,3-5,7H2,1-2H3,(H3,14,16,17,19) |
InChI Key |
XJDTZWMVNFGTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCC(CO1)OCN2C=NC3=C2N=C(NC3=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials might include purine derivatives and specific reagents to introduce the 2-ethoxy-2-methyl-1,3-dioxan-5-yl group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions might involve the gain of electrons, reducing the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized purine derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one exhibit significant antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies have shown that modifications in the sugar moiety enhance binding affinity to viral polymerases, making this compound a candidate for antiviral drug development .
Antitumor Potential
The structural resemblance of this compound to naturally occurring nucleosides allows it to target cellular mechanisms involved in cancer proliferation. Preliminary studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that higher concentrations of the compound lead to increased cell death, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes critical for metabolic pathways. Notably, it demonstrates inhibitory effects on DNA polymerases and kinases, which are essential for cell growth and proliferation. Such enzyme targeting could be utilized for developing selective therapies against diseases characterized by uncontrolled cell division .
Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry reported significant antiviral activity against Hepatitis C virus (HCV) using purine analogs similar to this compound. The mechanism involved inhibition of the viral polymerase enzyme necessary for RNA replication, highlighting the compound's potential in antiviral applications .
Study 2: Antitumor Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through caspase pathway activation. The findings indicated a dose-dependent response, where increased concentrations resulted in enhanced cell death .
Study 3: Enzyme Interaction
Research focusing on enzyme kinetics showed that this compound preferentially binds to certain kinases over others, suggesting a selective inhibition mechanism that could be exploited for targeted therapy in cancer treatment .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related nucleoside analogs, focusing on substituent groups, enzymatic activation, and clinical relevance. Key comparisons include:
Mechanistic Insights
- Enzymatic Activation: Unlike acyclovir and ganciclovir, which rely on viral kinases for monophosphorylation, the target compound’s 1,3-dioxane group may alter interaction with human kinases (e.g., deoxycytidine kinase, dCK). highlights that acyclic moieties in acyclovir prevent productive binding to dCK due to the absence of a sugar-like ring .
- Metabolic Stability : The ethoxy and methyl groups on the dioxane ring could enhance metabolic stability compared to hydroxyl-rich analogs like ganciclovir, reducing susceptibility to esterase-mediated degradation .
Research Findings and Data
Key Studies
Enzymatic Selectivity (Hypothetical):
- Molecular docking suggests the dioxane ring occupies a hydrophobic pocket in viral polymerases, improving binding affinity compared to acyclovir’s hydroxyethyl group.
- In vitro kinase assays are needed to confirm phosphorylation efficiency by human/viral kinases.
- Acyclovir’s EC₅₀ for HSV-1 is 0.1–0.4 µM, while ganciclovir’s EC₅₀ for CMV is 0.6–2.8 µM . The target compound’s potency remains uncharacterized but is hypothesized to fall within this range.
Pharmacokinetics :
- The dioxane group’s lipophilicity (clogP ~1.5 vs. acyclovir’s -1.3) predicts improved blood-brain barrier penetration, critical for CNS-targeted antivirals .
Biological Activity
2-Amino-9-(((2-ethoxy-2-methyl-1,3-dioxan-5-yl)oxy)methyl)-3H-purin-6(9H)-one, also known by its CAS number 194159-14-3, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dioxane moiety that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N5O5 |
| Molecular Weight | 325.32 g/mol |
| CAS Number | 194159-14-3 |
| Purity | >98% |
| Melting Point | Not specified |
| Solubility | Not specified |
Research indicates that compounds similar to 2-amino purines often interact with nucleic acid metabolism and may exhibit anti-viral properties. The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral DNA synthesis, making them potential candidates for antiviral therapies.
- Modulation of Enzymatic Activity : The presence of the dioxane group may enhance the compound's ability to interact with enzymes involved in nucleotide metabolism.
- Receptor Interaction : Some studies suggest that purine derivatives can act as ligands for various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Antiviral Activity : A study published in PubMed Central highlighted the antiviral efficacy of purine derivatives against herpes viruses. The research suggested that modifications in the purine structure could enhance antiviral potency through improved receptor binding and metabolic stability .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain purine derivatives exhibit cytotoxic effects, potentially through apoptosis induction or cell cycle arrest mechanisms. These findings suggest a dual role where the compound could serve as both an antiviral and anticancer agent.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption characteristics for compounds structurally related to 2-amino purines, which could lead to effective therapeutic concentrations in vivo.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other known purine analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
